molecular formula C23H22N2O6 B11180400 N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide

N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11180400
M. Wt: 422.4 g/mol
InChI Key: VTWWPCREDQWRCG-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes both benzamide and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the condensation of 3,4-dimethoxybenzoyl chloride with pyridin-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its dual benzamide and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H22N2O6/c1-28-17-10-8-15(13-19(17)30-3)22(26)25(21-7-5-6-12-24-21)23(27)16-9-11-18(29-2)20(14-16)31-4/h5-14H,1-4H3

InChI Key

VTWWPCREDQWRCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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